脂肪酰肉碱

描述

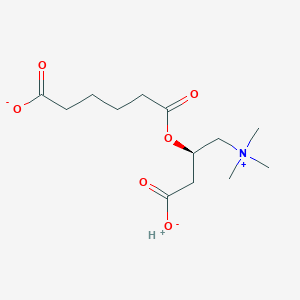

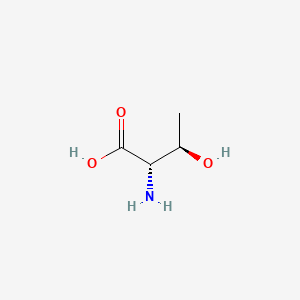

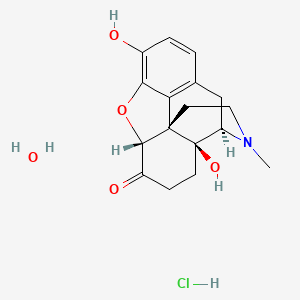

Adipoylcarnitine is an acylcarnitine, more specifically, it is an adipic acid ester of carnitine . It is believed that there are more than 1000 types of acylcarnitines in the human body . The molecular formula of Adipoylcarnitine is C13H23NO6 .

Molecular Structure Analysis

The molecular structure of Adipoylcarnitine can be found in various databases such as ChemSpider and LIPID MAPS . The exact mass of Adipoylcarnitine is 289.152539 .Physical And Chemical Properties Analysis

Adipoylcarnitine has several physical and chemical properties. It has 7 hydrogen bond acceptors and 2 hydrogen bond donors. It also has 11 freely rotating bonds . The polar surface area of Adipoylcarnitine is 104 Å .科学研究应用

健康和疾病中的脂肪因子:脂肪酰肉碱作为一种脂肪因子,在调节各种生理功能中发挥着重要作用,如食欲、能量消耗、胰岛素敏感性、葡萄糖和脂质代谢以及免疫系统功能。它作为肥胖症和肥胖相关疾病的治疗剂的潜力值得注意 (Blüher & Mantzoros, 2015).

在脂肪肝疾病中的作用:研究表明,脂肪因子脂联素可以显着缓解脂肪肝疾病,包括酒精性和非酒精性脂肪肝。这部分是通过影响脂肪酸氧化和合成途径实现的 (Xu 等人,2003).

肥胖和 2 型糖尿病中的代谢组学:对包括脂肪酰肉碱在内的酰基肉碱的研究表明了它们在肥胖和 2 型糖尿病中的重要性。它们参与脂肪酸和氨基酸代谢,影响肥胖和糖尿病的风险和管理 (Mihalik 等人,2012).

糖尿病的辅助治疗:作为辅助疗法,补充肉碱(包括脂肪酰肉碱)的疗效已得到探索。它可以减轻脂质诱导的胰岛素抵抗并增强葡萄糖利用 (Power 等人,2007).

脑功能中的酰基肉碱:酰基肉碱,如脂肪酰肉碱,在脑健康中发挥着重要作用。它们参与脂质合成、基因调控、线粒体功能和神经传递。它们在神经系统疾病中的治疗潜力是正在进行的研究课题 (Jones 等人,2010).

代谢状态的生物标志物:脂肪酰肉碱作为酰基肉碱谱的一部分,已被确定为代谢疾病的潜在生物标志物。它的水平可以指示身体代谢和疾病进展的变化,特别是在肥胖和代谢综合征的背景下 (McCann 等人,2021).

肥胖中代谢途径的调节:脂肪酰肉碱和相关化合物在调节参与脂肪生成、脂肪分解和 β-氧化过程的基因和途径中发挥作用。这些过程对于理解肥胖及其管理至关重要 (Lee 等人,2009).

命名法和治疗潜力:酰基肉碱(包括脂肪酰肉碱)的分类、生物化学和病理生理学对于它们在各种疾病中用作生物标志物和潜在药物靶点的用途至关重要 (Dambrova 等人,2022).

减肥中的代谢中间体:脂肪酰肉碱水平与肥胖和胰岛素敏感性有关。它们是受体重管理中饮食干预影响的关键中间体 (Redman 等人,2011).

预测 2 型糖尿病:酰基肉碱已被认为是 2 型糖尿病的早期生物标志物,提供了线粒体脂质失调和代谢健康的见解 (Sun 等人,2016).

未来方向

Adipoylcarnitine has been found to be a differential metabolite in the study of Cordyceps sinensis and other Cordyceps . This suggests that it could be a potential biomarker in future studies. Moreover, the increased plasma levels in medium and long-chain acylcarnitine are closely related to the risk of DCM, indicating that these factors can be an important tool for DCM risk assessment .

作用机制

Target of Action

Adipoylcarnitine primarily targets the mitochondria, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .

Mode of Action

Adipoylcarnitine interacts with its targets by facilitating the transport of acyl groups from the cytosol into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

Adipoylcarnitine affects several biochemical pathways. It plays a vital role in the oxidative catabolism of long-chain acylcarnitines and modulates a number of physiological and pathophysiological functions, such as cardiac electrophysiology, insulin signaling, cellular stress, and inflammation .

Pharmacokinetics

The homeostasis of Adipoylcarnitine is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The renal clearance of Adipoylcarnitine increases after exogenous administration, approaching glomerular filtration rate after high intravenous doses .

Result of Action

The action of Adipoylcarnitine results in the activation of branched-chain amino acid dehydrogenase and a metabolic shift . This shift is critical for the identification of mitochondrial dysfunction .

Action Environment

The action, efficacy, and stability of Adipoylcarnitine can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of Adipoylcarnitine . Furthermore, the presence of other compounds and the pH of the environment can also influence its action.

生化分析

Biochemical Properties

Adipoylcarnitine is a type of acylcarnitine, a class of compounds that play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . The analysis of carnitine and acylcarnitines, including Adipoylcarnitine, has been performed using techniques such as HPLC Electrospray Ionization–Mass Spectrometry .

Cellular Effects

Adipoylcarnitine has been found to influence cellular function, particularly in the context of lipid metabolism. For instance, an increase in the levels of acylcarnitines, including Adipoylcarnitine, has been observed in the plasma of overweight subjects in response to mild weight loss . This suggests that Adipoylcarnitine may play a role in lipid mobilization and utilization in the context of energy balance and weight management .

Molecular Mechanism

The molecular mechanism of action of Adipoylcarnitine is closely tied to its role as a carrier molecule in the transport of long-chain fatty acids. It is involved in the formation of acylcarnitines, which are crucial for the transport of fatty acids into the mitochondria for beta-oxidation .

Temporal Effects in Laboratory Settings

The effects of Adipoylcarnitine in laboratory settings have been observed over time, particularly in relation to lipid metabolism. For instance, a study found that a 12-week low-calorie diet intervention resulted in a significant increase in the levels of acylcarnitines, including Adipoylcarnitine .

Metabolic Pathways

Adipoylcarnitine is involved in the carnitine shuttle, a metabolic pathway that transports long-chain fatty acids into the mitochondria for beta-oxidation . This pathway involves several enzymes and cofactors, and plays a crucial role in energy metabolism .

Transport and Distribution

As an acylcarnitine, Adipoylcarnitine is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane. This process is facilitated by carnitine palmitoyltransferase I and II, enzymes that convert long-chain fatty acids into their corresponding acylcarnitines, and a translocase that shuttles the acylcarnitines across the membrane .

Subcellular Localization

Adipoylcarnitine, like other acylcarnitines, is primarily localized in the mitochondria, where it plays a role in the transport of long-chain fatty acids for beta-oxidation . This subcellular localization is crucial for its function in energy metabolism .

属性

IUPAC Name |

6-[(2R)-1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-6-oxohexanoate;hydron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-14(2,3)9-10(8-12(17)18)20-13(19)7-5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H-,15,16,17,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHAXJKBCWVDA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102636-83-9 | |

| Record name | (2R)-3-Carboxy-2-[(5-carboxy-1-oxopentyl)oxy]-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102636-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipoyl-L-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADIPOYL-L-CARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1E6O6OZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)

![(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B6594343.png)

![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)

![2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol](/img/structure/B6594354.png)

![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(3-phenyl-1H-inden-1-ylidene)(pyridyl)ruthenium(II)](/img/structure/B6594377.png)

![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)